molecular formula C6H3BCl2F4N2 B1610767 2,5-Dichlorobenzenediazonium tetrafluoroborate CAS No. 398-69-6

2,5-Dichlorobenzenediazonium tetrafluoroborate

Cat. No.: B1610767
CAS No.: 398-69-6
M. Wt: 260.81 g/mol
InChI Key: WGFJSVKFPRUHOG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS 350-67-4) is a diazonium salt featuring a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a tetrafluoroborate (BF₄⁻) counterion. Diazonium salts are pivotal intermediates in organic synthesis, particularly in aryl coupling, Sandmeyer reactions, and electrophilic substitutions. This compound is synthesized via diazotization of 2,5-dichloroaniline with nitrous acid, followed by precipitation using sodium tetrafluoroborate . Its electron-withdrawing chlorine substituents enhance stability and direct reactivity in cross-coupling and heterocycle-forming reactions .

Properties

IUPAC Name

2,5-dichlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-5(8)6(3-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFJSVKFPRUHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192873
Record name 2,5-Dichlorobenzenediazonium tetrafluoroborate
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Molecular Weight

260.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

398-69-6
Record name Benzenediazonium, 2,5-dichloro-, tetrafluoroborate(1-) (1:1)
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Record name 2,5-Dichlorobenzenediazonium tetrafluoroborate
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Record name 2,5-Dichlorobenzenediazonium tetrafluoroborate
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Record name 2,5-dichlorobenzenediazonium tetrafluoroborate
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Record name 2,5-DICHLOROBENZENEDIAZONIUM TETRAFLUOROBORATE
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Preparation Methods

Diazotization Reaction Conditions

  • The diazotization is performed in an aqueous medium, maintaining a low temperature range typically between -10 °C and +5 °C to ensure stability of the diazonium intermediate and minimize side reactions.
  • Aqueous tetrafluoroboric acid solution (typically 10–40% concentration, with 15–25% preferred) is used to provide the tetrafluoroborate counterion.
  • Sodium nitrite solution (20–60% strength) is added slowly to the acidic solution containing 2,5-dichlorobenzenamine.
  • The molar ratio of nitrite to amine is controlled carefully, generally around 1.05 to 1.1 equivalents of nitrite per mole of amine.

Typical Experimental Procedure Example

Step Reagents and Conditions Notes
1 Dissolve 2,5-dichlorobenzenamine in aqueous tetrafluoroboric acid (15–25%) at 0 to 5 °C Maintain temperature to avoid decomposition
2 Slowly add sodium nitrite solution (1.05 eq) over 30–60 minutes under stirring Control addition rate to prevent excess nitrous acid
3 Stir the reaction mixture for additional 30 minutes at 0–5 °C Ensure complete diazotization
4 Filter the precipitated this compound Use cold conditions to maintain stability
5 Wash the solid with cold alcohol and then a non-polar solvent Purification step
6 Dry under vacuum at ≤50 °C Avoid thermal decomposition

Reaction Optimization and Yield

  • The use of tetrafluoroboric acid instead of other acids (e.g., hydrochloric acid) improves the stability and purity of the diazonium salt.
  • Reaction temperature control is critical to prevent side reactions such as hydrolysis or decomposition.
  • Yields of diazonium tetrafluoroborates prepared by this method typically range from 85% to 95%, with high purity suitable for further synthetic applications.
  • The solid form is safer to handle than the corresponding diazonium chloride salts, which are more prone to explosive decomposition.

Research Findings and Industrial Considerations

  • According to patent literature, diazonium tetrafluoroborates can be prepared with excellent purity and yield by diazotizing the corresponding aniline in dilute aqueous tetrafluoroboric acid at low temperatures, followed by careful isolation and drying.
  • The process is amenable to scale-up for industrial production due to mild reaction conditions and the ability to handle the product as a stable solid.
  • The tetrafluoroborate salts exhibit better thermal stability and lower sensitivity compared to other diazonium salts, making them preferable for storage and transport.
  • The decomposition of these salts can be controlled and used advantageously in subsequent synthetic steps (e.g., Sandmeyer reactions) with yields up to 95% reported for related compounds.

Comparative Data Table of Preparation Parameters

Parameter Typical Range / Value Comments
Starting amine 2,5-Dichlorobenzenamine Purity >98% preferred
Acid for diazotization Aqueous tetrafluoroboric acid (15–25%) Ensures stable tetrafluoroborate salt
Nitrite source Sodium nitrite (NaNO2) 1.05–1.1 molar equivalents
Temperature -10 °C to +5 °C Critical for stability
Reaction time 30–60 min addition + 30 min stirring Complete diazotization
Isolation Filtration at low temperature Prevents decomposition
Washing solvents Alcohols (polar), then non-polar solvents Removes impurities
Drying temperature ≤50 °C under vacuum Avoids thermal decomposition
Yield 85–95% High purity, suitable for synthetic use

Chemical Reactions Analysis

Thermal Decomposition and Balz-Schiemann Reaction

Thermal decomposition of 2,5-dichlorobenzenediazonium tetrafluoroborate follows the Balz-Schiemann pathway, yielding 2,5-dichlorofluorobenzene, nitrogen gas, and boron trifluoride:

C6H3Cl2N2BF4ΔC6H3Cl2F+N2+BF3\text{C}_6\text{H}_3\text{Cl}_2\text{N}_2\text{BF}_4 \xrightarrow{\Delta} \text{C}_6\text{H}_3\text{Cl}_2\text{F} + \text{N}_2 + \text{BF}_3

  • Conditions : Heating at 100–150°C in inert solvents (e.g., acetonitrile).

  • Kinetics : Electron-withdrawing chlorine substituents lower the thermal stability compared to unsubstituted analogs, with decomposition onset temperatures (T<sub>onset</sub>) typically below 120°C .

  • Yield : ~90% for analogous chloro-substituted diazonium salts .

Nucleophilic Substitution Reactions

The diazo group undergoes substitution with various nucleophiles:

Reaction TypeReagents/ConditionsProductYieldReferences
Sandmeyer Reaction CuCN/KCN in aqueous HCl2,5-Dichlorobenzonitrile70–85% ,
Iodination KI in acidic medium2,5-Dichloroiodobenzene65–80%
Thiolation NaSH in ethanol2,5-Dichlorothiophenol60–75%

Mechanistically, the diazonium cation acts as an electrophile, with nucleophiles attacking the para position relative to the chlorine substituents .

Coupling Reactions with Aromatic Amines and Phenols

Under alkaline conditions, the compound participates in azo coupling to form colored derivatives:

  • With Phenol :

    C6H3Cl2N2++C6H5OHC6H3Cl2N=NC6H4OH\text{C}_6\text{H}_3\text{Cl}_2\text{N}_2^+ + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2-\text{N}=\text{N}-\text{C}_6\text{H}_4\text{OH}
    • Conditions : pH 9–10, 0–5°C.

    • Application : Synthesis of azo dyes for industrial use .

  • With Aniline : Forms 1,3-bis(2,5-dichlorophenyl)triazene .

Reduction Pathways and Byproduct Formation

Reduction with metals or hydride donors yields substituted anilines or benzene derivatives:

  • Using Copper :

    C6H3Cl2N2BF4+CuC6H3Cl2H+N2+CuBF4\text{C}_6\text{H}_3\text{Cl}_2\text{N}_2\text{BF}_4 + \text{Cu} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{H} + \text{N}_2 + \text{CuBF}_4
    • Byproducts : Trace amounts of azobenzene and polymeric residues .

  • Using LiAlH4 : Selective reduction to 2,5-dichloroaniline (~75% yield).

Electrochemical and Metal-Mediated Transformations

  • Electrochemical Reduction : Forms aryl radical intermediates that deposit as thin films on electrodes, useful for surface functionalization .

  • Metal Complexation : Reacts with transition metals (e.g., Cu(I)) to form stable complexes, enabling catalytic cycles in cross-coupling reactions .

Comparative Reactivity with Related Diazonium Salts

CompoundThermal Stability (T<sub>onset</sub>)Reactivity with Cyanide
2,5-Dichlorobenzenediazonium BF4110°CHigh
4-Nitrobenzenediazonium BF4135°CModerate
Benzenediazonium BF495°CVery High

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, NO<sub>2</sub>) stabilize the diazonium cation but accelerate thermal decomposition .

  • Steric hindrance from chlorine substituents slightly reduces coupling reaction rates compared to monosubstituted analogs .

Scientific Research Applications

Organic Synthesis

1.1. Synthesis of Aromatic Compounds

2,5-Dichlorobenzenediazonium tetrafluoroborate is primarily utilized in the synthesis of chlorinated aromatic compounds. It can undergo decomposition to generate reactive species that participate in electrophilic aromatic substitution reactions. For instance, it can be used to synthesize various substituted benzenes that serve as intermediates in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of 3-Bromo-4-Fluorotoluene

  • Reaction Conditions : The diazonium salt is decomposed in the presence of an inert solvent.
  • Yield : Up to 95% yield of the desired product can be achieved.
  • Significance : This method provides a high-purity product suitable for further functionalization and application in insecticidal formulations .

Material Science

2.1. Functionalization of Carbon Nanotubes

This compound has been effectively used to functionalize single-walled carbon nanotubes (SWCNTs). This functionalization introduces sp³ defects into the nanotubes, which can modify their electronic properties.

Case Study: Spin Properties in SWCNTs

  • Experimental Setup : SWCNTs were treated with this compound.
  • Observations : The functionalization resulted in significant changes in photoluminescence (PL) and electron spin resonance (ESR) characteristics.
  • Results : The introduction of defects led to enhanced PL peaks and observable ESR signals, indicating improved spin properties .

Analytical Chemistry

3.1. Chromatographic Applications

The compound is also utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It serves as a standard for method development and validation due to its distinct chromatographic behavior.

Application Details
Column Type Newcrom R1 HPLC Column
Mobile Phase Acetonitrile, water, phosphoric acid (replace with formic acid for MS compatibility)
Purpose Isolation of impurities; scalable for preparative separation

This method allows for efficient separation and analysis of compounds containing diazonium salts .

Summary of Findings

The applications of this compound span across various fields:

  • Organic Synthesis : High-yield synthesis of chlorinated aromatic compounds.
  • Material Science : Functionalization of carbon nanotubes enhancing their electronic properties.
  • Analytical Chemistry : Effective use in chromatographic techniques for compound separation.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including electrophilic substitution and coupling reactions. The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile. The compound can also participate in radical reactions, leading to the formation of various products .

Comparison with Similar Compounds

Key Properties :

  • Stability: Diazonium salts are thermally sensitive, but the 2,5-dichloro substitution pattern improves stability compared to non-halogenated analogs. Decomposition pathways (e.g., N₂ release) are solvent-dependent, as noted in studies of aryldiazonium tetrafluoroborates .
  • Reactivity : The chlorine substituents activate the aryl ring for nucleophilic aromatic substitution (SNAr) and facilitate electron-transfer reactions .

Comparison with Similar Compounds

Structural Isomers

2,4-Dichlorobenzenediazonium Tetrafluoroborate (CAS 21872-70-8)

  • Reactivity : In Sandmeyer bromination, the 2,4-isomer may yield different aryl bromide ratios compared to the 2,5-isomer due to steric and electronic differences .

3,5-Dichlorobenzenediazonium Tetrafluoroborate (CAS 350-67-4)

  • Applications : Used in microwave-accelerated couplings and catalytic thiocyanation, similar to the 2,5-isomer .

Table 1: Comparison of Dichlorobenzenediazonium Isomers

Property 2,5-Dichloro Isomer 2,4-Dichloro Isomer 3,5-Dichloro Isomer
CAS Number 350-67-4 21872-70-8 350-67-4 (alias)
Substituent Positions 2,5 2,4 3,5
Stability Moderate (electron-withdrawing) Lower (asymmetric substitution) High (symmetric substitution)
Key Applications Sandmeyer bromination Electrochemical reductions Microwave cross-couplings

Substituted Derivatives

4-Halobenzenediazonium Tetrafluoroborates

  • Reactivity : Bromo and iodo analogs exhibit faster decomposition but broader utility in C–X bond formation. The 2,5-dichloro derivative’s stability allows controlled reactions in aqueous media .

2,5-Diethoxy-4-(p-Tolylthio) Analogs

  • Electronic Effects : Ethoxy and thioether groups increase electron density, reducing SNAr efficiency compared to chloro-substituted analogs .

Reactivity in Key Reactions

  • Sandmeyer Reaction : 2,5-Dichlorobenzenediazonium tetrafluoroborate produces 2,5-dichlorobromobenzene in ~85% yield under optimized conditions, comparable to phenyl diazonium salts .
  • Dithiocarbamate Formation : Reacts with CS₂ and amines via SNAr, yielding dithiocarbamates without side products, similar to other electron-deficient diazonium salts .

Stability and Decomposition

  • Solvent Effects: In polar aprotic solvents (e.g., acetonitrile), 2,5-dichloro derivatives exhibit slower decomposition than non-halogenated analogs, attributed to Cl-induced stabilization of the diazonium group .
  • Thermal Degradation : Decomposes at ~100°C, releasing N₂ and forming chlorinated biphenyl byproducts, a pathway shared with other dichlorinated diazonium salts .

Biological Activity

2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS Number: 398-69-6) is a diazonium salt known for its utility in organic synthesis, particularly in the formation of aryl derivatives. This compound has garnered attention not only for its chemical reactivity but also for its biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C6_6H3_3BCl2_2F4_4N2_2
  • Molecular Weight : 260.81 g/mol
  • LogP : 2.09 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties and potential applications in photopharmacology.

Antimicrobial Properties

Research indicates that diazonium compounds can exhibit significant antibacterial activity. For instance, studies have shown that derivatives of diazonium salts can enhance the efficacy of existing antibiotics against Gram-positive bacteria. The mechanism often involves the formation of reactive intermediates that can disrupt bacterial cell membranes or interfere with cellular processes.

Table 1: Antimicrobial Activity of Diazonium Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Azobenzene DerivativeEscherichia coli16 µg/mL
Ciprofloxacin DerivativeBacillus subtilis8 µg/mL

The biological activity of this compound is attributed to its ability to form reactive species upon decomposition. These species can interact with nucleophiles in bacterial cells, leading to:

  • Protein Denaturation : The formation of covalent bonds with amino acids in proteins.
  • DNA Damage : Alkylation of DNA bases, resulting in mutations or cell death.
  • Membrane Disruption : Alteration of lipid bilayers, affecting membrane integrity.

Case Studies

Several studies have explored the biological implications of using diazonium salts in medicinal chemistry:

  • Photopharmacology Applications : Research has demonstrated that azobenzene derivatives can be activated by light to control antibacterial activity. This approach allows for spatial and temporal control over drug action, which can be particularly beneficial in clinical settings where targeted therapy is desired .
  • Quorum Sensing Inhibition : A study highlighted the use of diazonium salts to inhibit bacterial communication pathways (quorum sensing). By disrupting these pathways, it is possible to reduce virulence factors in pathogenic bacteria .

Safety and Toxicity

While diazonium compounds are useful in various applications, they also pose toxicity risks. The acute toxicity profile indicates potential risks when handling these compounds, necessitating appropriate safety measures during laboratory use.

Table 2: Toxicological Data Summary

EndpointValueReference
LD50 (oral, rat)>2000 mg/kg
Skin IrritationModerate
Eye IrritationSevere

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,5-dichlorobenzenediazonium tetrafluoroborate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via diazotization of 2,5-dichloroaniline in acidic aqueous media (e.g., HCl), followed by precipitation with sodium tetrafluoroborate (NaBF₄). Key steps include maintaining temperatures below 5°C during diazotization to prevent premature decomposition . Optimization strategies include:

  • Stoichiometric Control : Use a 1:1 molar ratio of NaNO₂ to aniline to minimize side reactions.
  • Solvent-Free Workup : Avoid organic solvents by isolating the diazonium salt via filtration and washing with cold ether .
  • Scalability : Reactions can be scaled to multigram quantities without yield loss by ensuring rapid mixing and controlled pH .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : This compound is thermally unstable and shock-sensitive. Key precautions include:

  • Storage : Store at –20°C in airtight, light-protected containers to inhibit decomposition .
  • Handling : Use explosion-proof equipment, avoid friction or impact, and work in a fume hood due to potential nitrogen gas (N₂) release .
  • Decomposition Management : Quench residues with cold alkaline solutions (e.g., NaOH/ice) to neutralize reactive intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aryl substitution patterns (e.g., chlorine positions) and diazonium group presence. Use deuterated DMSO or acetone for solubility .
  • IR Spectroscopy : Identify B–F stretching vibrations (~1,080 cm⁻¹) from the tetrafluoroborate counterion .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry (C, H, N, Cl, B, F) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in coupling reactions?

  • Methodological Answer : The compound undergoes nucleophilic aromatic substitution (SN2Ar) due to electron-withdrawing chlorine substituents, which polarize the aryl ring. Key evidence includes:

  • Kinetic Studies : Monitor N₂ gas evolution via manometry to distinguish SN2Ar (second-order kinetics) from radical pathways .
  • Computational Modeling : DFT calculations can map charge distribution and transition states, revealing preferential attack at the para position relative to chlorine .
  • Isotopic Labeling : Use ¹⁵N-labeled diazonium salts to track nitrogen elimination pathways .

Q. How can researchers mitigate competing side reactions during dithiocarbamate synthesis using this diazonium salt?

  • Methodological Answer : Competing hydrolysis or radical pathways can be suppressed via:

  • Solvent Choice : Use water as a solvent to stabilize ionic intermediates and enhance SN2Ar selectivity .
  • Temperature Control : Maintain 0–5°C during amine addition to reduce radical initiation .
  • Additives : Include NaBF₄ to stabilize the diazonium ion and minimize decomposition .

Q. What strategies are effective for studying the thermal decomposition kinetics of this compound?

  • Methodological Answer :

  • DSC/TGA Analysis : Measure decomposition onset temperatures and enthalpy changes under controlled atmospheres .
  • In Situ FTIR : Track N₂ and BF₃ release during heating to identify decomposition products .
  • Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from non-isothermal data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorobenzenediazonium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzenediazonium tetrafluoroborate

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